N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiazole ring, and a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Attachment of the Thiazole Ring to the Pyrazolo[3,4-d]pyrimidine Core: This step involves the reaction of the thiazole derivative with a pyrazolo[3,4-d]pyrimidine precursor in the presence of a suitable catalyst.
Final Assembly: The final step includes the methylation of the pyrazolo[3,4-d]pyrimidine core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the presence of a chlorine atom.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a triazole ring instead of a thiazole ring.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound has a different substituent on the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-11-21-16(15-9-20-24(2)17(15)22-11)19-8-13-10-26-18(23-13)12-4-6-14(25-3)7-5-12/h4-7,9-10H,8H2,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYXSOSSLKQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3=CSC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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